1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
Overview
Description
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a chemical compound with a unique structure that combines an aminophenyl group, a fluoroethyl group, and a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Fluoroethyl Group: The fluoroethyl group can be added through a fluorination reaction using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in large reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, while the fluoroethyl group can enhance the compound’s binding affinity and stability. The piperidin-4-ol moiety may contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)piperidin-4-ol: This compound shares the fluoroethyl and piperidin-4-ol moieties but lacks the aminophenyl group.
1-(2-Aminophenyl)piperidin-4-ol: This compound contains the aminophenyl and piperidin-4-ol moieties but lacks the fluoroethyl group.
1-(2-Chlorobenzyl)piperidin-4-ol: This compound has a chlorobenzyl group instead of the aminophenyl group.
Uniqueness
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the aminophenyl and fluoroethyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-4-2-1-3-11(12)15/h1-4,10,13,17H,5-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOBWTAJPXVTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.